![molecular formula C15H15N5O2S B2532918 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797340-84-1](/img/structure/B2532918.png)
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, featuring a pyrano[4,3-c]pyrazole ring attached to a benzo[c][1,2,5]thiadiazole ring via a methylene (CH2) bridge, and a carboxamide group attached to the thiadiazole ring .Chemical Reactions Analysis
Without specific experimental data or literature, it’s difficult to predict the exact chemical reactions this compound would undergo. Its reactivity would likely be influenced by the presence of the pyrano[4,3-c]pyrazole and benzo[c][1,2,5]thiadiazole rings, as well as the carboxamide group .Physical And Chemical Properties Analysis
Based on the molecular structure, we can infer that this compound is likely to be solid at room temperature. The presence of the carboxamide group suggests that it might form hydrogen bonds, which could influence its solubility properties .Applications De Recherche Scientifique
Antitumor Activity
The compound’s unique structure and functional groups make it a promising candidate for antitumor research. Researchers have synthesized derivatives of this compound and evaluated their potential against different cancer cell lines. Further investigations into its mechanism of action and efficacy are warranted .
Antibacterial and Antimycobacterial Properties
Imidazole-containing compounds often exhibit antibacterial and antimycobacterial activities. This compound’s specific arrangement of atoms may contribute to its effectiveness against bacterial pathogens. Researchers could explore its potential as a novel antimicrobial agent .
Anti-Inflammatory Effects
Imidazole derivatives have been studied for their anti-inflammatory properties. Investigating the anti-inflammatory potential of this compound could provide insights into its therapeutic applications in inflammatory diseases .
Antidiabetic Activity
Given the prevalence of diabetes worldwide, compounds with antidiabetic properties are of great interest. Researchers could explore whether this compound affects glucose metabolism or insulin signaling pathways .
Antioxidant Properties
Imidazole-based compounds often exhibit antioxidant effects. Investigating the radical-scavenging abilities of this compound could contribute to our understanding of its potential health benefits .
Antiviral Activity
Considering the ongoing global health challenges posed by viral infections, compounds with antiviral properties are crucial. Researchers could assess whether this compound shows inhibitory effects against specific viruses .
Mécanisme D'action
Propriétés
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-20-14-4-5-22-8-10(14)13(17-20)7-16-15(21)9-2-3-11-12(6-9)19-23-18-11/h2-3,6H,4-5,7-8H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKBNEZEZZNALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532839.png)
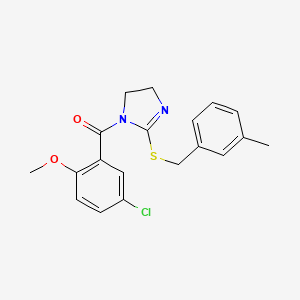
![Methyl 2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetate](/img/structure/B2532841.png)
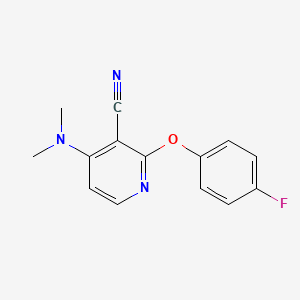
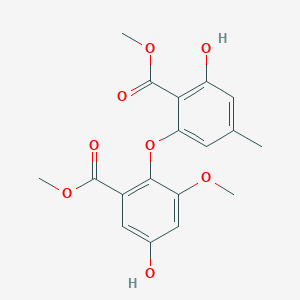
![3-[(Chlorosulfonyl)(methyl)amino]butanenitrile](/img/structure/B2532849.png)
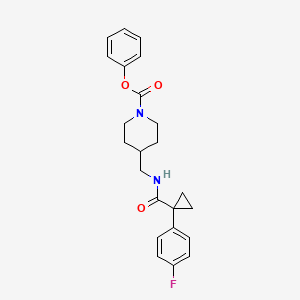
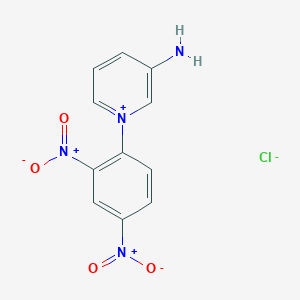
![4-(2-chloro-4-fluorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2532855.png)
![N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532856.png)

![Methyl 3-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2532858.png)